molecular formula C17H12N4 B5944524 4-{3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE

4-{3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE

Cat. No.: B5944524
M. Wt: 272.30 g/mol
InChI Key: GDYRWQVVSBFDOZ-UHFFFAOYSA-N
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Description

4-{3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a phenyl group and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of pyrazole derivatives with pyrimidine intermediates under acidic or basic conditions . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic irradiation have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-{3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound can interfere with the cell cycle progression, leading to the induction of apoptosis in cancer cells . The pathways involved include the alteration of cell cycle checkpoints and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Properties

IUPAC Name

3-phenyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-2-4-13(5-3-1)15-12-20-21-16(8-11-19-17(15)21)14-6-9-18-10-7-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYRWQVVSBFDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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